molecular formula C13H9F2NO6S2 B14120119 Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester

Cat. No.: B14120119
M. Wt: 377.3 g/mol
InChI Key: VLDKLRCAOSTTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester is a complex organic compound with the molecular formula C13H9F2NO6S2 and a molecular weight of 377.33 g/mol . This compound is characterized by the presence of fluorosulfonyl and imino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester typically involves the reaction of 2-[(fluorosulfonyl)oxy]benzaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fluorosulfonic acid derivatives: Compounds with similar fluorosulfonyl groups.

    Imino derivatives: Compounds containing imino groups.

Uniqueness

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester is unique due to the combination of fluorosulfonyl and imino groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C13H9F2NO6S2

Molecular Weight

377.3 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene

InChI

InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H

InChI Key

VLDKLRCAOSTTHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.